Methyl {[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate
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Overview
Description
METHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a combination of cyano, fluorophenyl, thiophene, and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
METHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of METHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, exhibit various pharmacological properties.
Fluorophenyl Compounds: Compounds with fluorophenyl groups are known for their stability and bioactivity.
Uniqueness
METHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C19H13FN2O2S2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl 2-[3-cyano-4-(4-fluorophenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C19H13FN2O2S2/c1-24-18(23)11-26-19-15(10-21)14(12-4-6-13(20)7-5-12)9-16(22-19)17-3-2-8-25-17/h2-9H,11H2,1H3 |
InChI Key |
JUMFKKHZLUPADK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F)C#N |
Origin of Product |
United States |
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